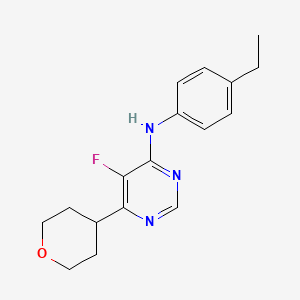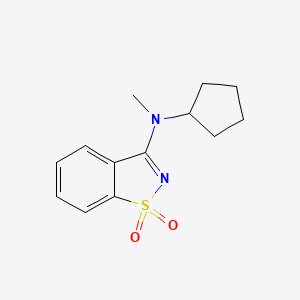![molecular formula C15H22N4O2 B12232098 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B12232098.png)
4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate to form the tert-butylcarbamoyl derivative. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure but lacks the tert-butylcarbamoyl group.
tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyridine ring
Uniqueness
4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide is unique due to the presence of both the pyrrolidine and pyridine rings along with the tert-butylcarbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H22N4O2 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4-[3-(tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)18-14(21)10-5-7-19(9-10)11-4-6-17-12(8-11)13(16)20/h4,6,8,10H,5,7,9H2,1-3H3,(H2,16,20)(H,18,21) |
InChI Key |
BXXWSIYJPXKMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B12232022.png)
![5-fluoro-N,6-dimethyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232030.png)
![6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12232045.png)
![1-methyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12232052.png)
![2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232056.png)
![2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12232059.png)
![2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232062.png)
![1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232070.png)
![4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B12232075.png)
![7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B12232077.png)
![3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12232082.png)


![1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B12232120.png)
